molecular formula C12H13N3O B7500011 Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone

Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone

Cat. No. B7500011
M. Wt: 215.25 g/mol
InChI Key: IRLMFZMUAVHWOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that is composed of a pyridine ring fused with an imidazole ring, and a pyrrolidine group attached to the imidazole ring.

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone involves its binding to the ATP-binding site of protein kinases. This binding inhibits the activity of the kinase, which leads to downstream effects on cell signaling pathways. The inhibition of protein kinases such as PKB and CDKs can lead to cell cycle arrest and apoptosis, which can be beneficial in the treatment of cancer and other diseases.
Biochemical and Physiological Effects:
Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. In addition, imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone in lab experiments is its specificity for protein kinases. This specificity allows for targeted inhibition of specific signaling pathways, which can be beneficial in studying the role of these pathways in disease. However, one limitation of using imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone is its potential toxicity. Careful dosing and monitoring are required to ensure that the compound does not have toxic effects on cells or animals in lab experiments.

Future Directions

There are several future directions for the study of imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone. One direction is the development of more potent and selective inhibitors of protein kinases. Another direction is the study of the compound's effects on other signaling pathways and cellular processes. Additionally, the potential therapeutic applications of imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone in diseases such as cancer, inflammation, and neurodegenerative disorders should be further explored. Finally, the development of novel drug delivery systems for imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone could improve its efficacy and reduce potential toxicity.

Synthesis Methods

The synthesis of imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone involves the reaction of 2-bromopyridine with imidazole in the presence of a base, followed by the addition of pyrrolidine and a reducing agent. The resulting compound is then purified using column chromatography. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

Imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of protein kinase B (PKB), which is involved in cell signaling pathways that regulate cell growth and survival. It has also been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. In addition, imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone has been studied as a potential therapeutic agent for cancer, inflammation, and neurological disorders.

properties

IUPAC Name

imidazo[1,2-a]pyridin-2-yl(pyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-12(14-6-3-4-7-14)10-9-15-8-2-1-5-11(15)13-10/h1-2,5,8-9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLMFZMUAVHWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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